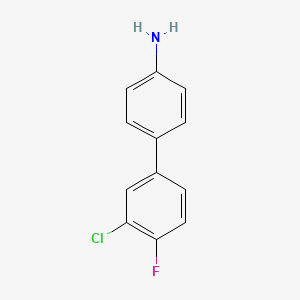

4-(3-Chloro-4-fluorophenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUVTXWUIMEPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609772 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405058-02-8 | |

| Record name | 3′-Chloro-4′-fluoro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405058-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Chloro-4-fluorophenyl)aniline chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. While the initial query specified "4-(3-Chloro-4-fluorophenyl)aniline," a biphenyl derivative for which specific data is scarce, this guide focuses on the closely related and industrially significant compound, 3-Chloro-4-fluoroaniline (CAS No: 367-21-5). This compound is a vital building block in the synthesis of numerous commercial products, including fluoroquinolone antibacterial drugs.[1][2] This document details its chemical structure, physicochemical properties, analytical methodologies, and synthesis protocols, presented to aid researchers and professionals in drug development and related fields.

Chemical Structure and Identification

3-Chloro-4-fluoroaniline is an organohalogen compound, a substituted aniline featuring both chlorine and fluorine atoms on the benzene ring.

Caption: Chemical structure of 3-Chloro-4-fluoroaniline.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 3-chloro-4-fluoroaniline | [3] |

| CAS Number | 367-21-5 | [4][5] |

| Molecular Formula | C₆H₅ClFN | [3][5] |

| SMILES | C1=CC(=C(C=C1N)Cl)F | [3] |

| InChIKey | YSEMCVGMNUUNRK-UHFFFAOYSA-N | [3] |

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Chloro-4-fluoroaniline is provided below, offering a snapshot of its characteristics relevant to laboratory handling and reaction planning.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molar Mass | 145.57 g/mol | [3][5] |

| Appearance | White crystal or grey powder/crystals | [1][6] |

| Melting Point | 42-44 °C | [4] |

| Boiling Point | 230 °C (at 1013 hPa) | [5] |

| Density | 1.59 g/cm³ | [5] |

| Flash Point | 110 °C | [5] |

Synthesis Protocols

The primary route for the synthesis of 3-Chloro-4-fluoroaniline is through the reduction of 3-chloro-4-fluoronitrobenzene.[1] Below are two common experimental protocols for this transformation.

Protocol 1: Catalytic Hydrogenation

This method employs a platinum-on-carbon catalyst under a hydrogen atmosphere, offering a cleaner reaction profile compared to metal/acid reductions.[1]

Caption: Catalytic hydrogenation workflow for 3-Chloro-4-fluoroaniline synthesis.

Experimental Steps:

-

Charge a suitable reactor with 3-chloro-4-fluoronitrobenzene and a 1% Platinum-on-Carbon (Pt/C) catalyst.[1]

-

Purge the reactor with an inert gas (e.g., nitrogen or helium) before introducing hydrogen gas.[1]

-

Pressurize the reactor with hydrogen to a pressure of 0.1-5 MPa.[1]

-

Heat the reaction mixture to a temperature between 50-100°C and maintain for 1-10 hours with stirring.[1]

-

Upon reaction completion, filter the hot mixture to remove the catalyst.[1]

-

The resulting crude product is then purified by distillation or rectification to yield pure 3-Chloro-4-fluoroaniline.[1]

Protocol 2: Iron Powder Reduction

This is a more traditional method using iron powder as the reducing agent in an acidic medium. While effective, it generates significant iron sludge waste.[1]

Experimental Steps:

-

To a reactor, add 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[1]

-

Heat the mixture to 60°C with stirring.[1]

-

Slowly add hydrochloric acid, maintaining the reaction temperature between 80-90°C.[1]

-

After the reaction is complete, cool the mixture.[1]

-

Extract the product with an organic solvent.[1]

-

Dry and filter the organic extract, then remove the solvent.[1]

-

The final product is obtained as a white crystal through distillation.[1]

Analytical Methods

Accurate analysis of 3-Chloro-4-fluoroaniline and its metabolites is crucial for quality control and pharmacokinetic studies. A variety of spectroscopic and chromatographic techniques are employed.

Table 3: Analytical Techniques and Data

| Technique | Key Findings/Parameters | Reference |

| ¹H NMR | Spectral data available for structure confirmation. | [7] |

| ¹⁹F NMR | Used for facile and specific detection and quantification of metabolites in rat studies.[8][9] | [8][9] |

| Mass Spectrometry (MS) | Used in conjunction with HPLC for metabolite identification. | [8][9] |

| HPLC | An HPLC method with electrochemical detection is available for monitoring exposure by detecting the urinary metabolite, 2-amino-4-chloro-5-fluorophenyl sulphate. The detection limit is ≤ 0.01 mg/L.[10][11] | [10][11] |

HPLC Method for Exposure Monitoring

An established High-Performance Liquid Chromatography (HPLC) method is utilized for monitoring occupational exposure to 3-Chloro-4-fluoroaniline. This method is superior to older gas chromatography (GC) techniques as it does not require derivatization, making it faster and more cost-effective.[10]

Protocol Summary:

-

Analyte: 2-amino-4-chloro-5-fluorophenyl sulphate (a major urinary metabolite).[10]

-

Detection: Electrochemical detection.[10]

-

Limit of Detection: ≤ 0.01 mg/L (as 3-Chloro-4-fluoroaniline equivalent).[10]

-

Coefficient of Variation: 4% over a range of 1-15 mg/L.[10]

-

Sample Stability: Urine samples can be stored at 4°C for up to three months without significant loss of the metabolite.[10]

Role in Drug Development and Biological Activity

3-Chloro-4-fluoroaniline is a cornerstone intermediate in the synthesis of fluoroquinolone antibacterial drugs, a class of broad-spectrum antibiotics.[1][2] Its halogenated structure is a common feature in many active pharmaceutical ingredients (APIs). Halogenation, particularly with chlorine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including potency and metabolic stability.[6][12]

While 3-Chloro-4-fluoroaniline itself is primarily a synthetic precursor, derivatives have shown biological activity. For instance, certain semicarbazone derivatives have been synthesized and evaluated for their antimicrobial properties.[13] Studies on the metabolism of 3-Chloro-4-fluoroaniline in rats have shown it undergoes rapid and extensive transformation, with N-acetylation and hydroxylation followed by O-sulfation being the major metabolic pathways.[8][9]

Caption: Logical relationships in the application of 3-Chloro-4-fluoroaniline.

Conclusion

3-Chloro-4-fluoroaniline is a chemical of significant interest due to its fundamental role in the production of pharmaceuticals, particularly fluoroquinolone antibiotics. This guide has provided a detailed summary of its chemical structure, properties, synthesis, and analytical methods. The experimental protocols and tabulated data offer a practical resource for scientists and researchers. A thorough understanding of this intermediate is essential for the continued development of new and effective therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-fluoroaniline | CAS#:367-21-5 | Chemsrc [chemsrc.com]

- 5. 3-氯-4-氟苯胺 CAS 367-21-5 | 818752 [merckmillipore.com]

- 6. ossila.com [ossila.com]

- 7. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum [chemicalbook.com]

- 8. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. An improved analytical method, based on HPLC with electrochemical detection, for monitoring exposure to 3-chloro-4-fluoroaniline [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(3-Chloro-4-fluorophenyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the biphenyl compound, 4-(3-Chloro-4-fluorophenyl)aniline. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic data based on the analysis of structurally similar compounds and provides detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide serves as a valuable resource for researchers involved in the synthesis, identification, and analysis of novel biaryl compounds in the fields of medicinal chemistry and materials science.

Molecular Structure and Expected Spectroscopic Data

The structure of this compound, also systematically named 4'-amino-2-chloro-5-fluorobiphenyl, is presented below. The anticipated spectroscopic data are summarized in the following tables. These values are estimations derived from the analysis of related substituted biphenyl and aniline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 7.5 - 7.3 | m | - | 3H | Ar-H |

| ~ 7.2 | t | ~ 8.0 | 1H | Ar-H |

| ~ 7.0 | d | ~ 8.5 | 2H | Ar-H |

| ~ 6.8 | d | ~ 8.5 | 2H | Ar-H |

| ~ 3.8 | br s | - | 2H | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 (d, J ≈ 245 Hz) | C-F |

| ~ 146 | C-NH₂ |

| ~ 139 | Ar-C |

| ~ 132 | Ar-C |

| ~ 130 (d, J ≈ 8 Hz) | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 125 (d, J ≈ 18 Hz) | Ar-C-Cl |

| ~ 122 (d, J ≈ 3 Hz) | Ar-CH |

| ~ 117 (d, J ≈ 22 Hz) | Ar-CH |

| ~ 116 | Ar-CH |

| ~ 115 | Ar-C |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend and Aromatic C=C stretch |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-N stretch and C-F stretch |

| 850 - 800 | Strong | para-substituted C-H bend |

| 780 - 740 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 221/223 | 100 / ~33 | [M]⁺ / [M+2]⁺ (presence of Cl) |

| 186 | Moderate | [M - Cl]⁺ |

| 167 | Moderate | [M - Cl - F]⁺ |

| 111 | Moderate | [C₆H₄FCl]⁺ or [C₆H₅NH₂]⁺ fragments |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a 90° pulse angle and a sufficient number of scans (e.g., 8-16) are used.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. Most modern FT-IR spectrometers will automatically subtract the background.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

For a solid sample with sufficient volatility, a direct insertion probe (DIP) is commonly used.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The probe is slowly heated to volatilize the sample into the ion source.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of a peak at [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak is characteristic of a compound containing one chlorine atom.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Technical Guide: 4-(3-Chloro-4-fluorophenyl)aniline - Synthesis, Characterization, and Potential for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-chloro-4-fluorophenyl)aniline, a halogenated biphenylaniline of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound in public literature, this document focuses on established synthetic methodologies for its preparation, predicted physicochemical properties, and a discussion of the potential biological activities based on structurally related compounds. Furthermore, a generalized workflow for the discovery and preclinical development of a novel chemical entity like this compound is presented, including recommended in vitro assays for initial biological evaluation.

Introduction

Halogenated biphenyl and aniline scaffolds are privileged structures in drug discovery, appearing in numerous approved therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API). This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₉ClFN | - |

| Molecular Weight | 221.66 g/mol | - |

| Appearance | Solid | Expected to be a crystalline solid at room temperature, typical for biphenyl structures of this size. The color may vary from white to off-white or tan. |

| Melting Point | 100 - 150 °C | This is a broad estimate. The exact melting point will depend on the crystalline form and purity. |

| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and aromatic nature. Decomposition may occur at very high temperatures. |

| Solubility | Insoluble in water | The aromatic and halogenated nature of the molecule suggests very low aqueous solubility. It is expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| pKa (amine) | 3 - 5 | The aniline proton's acidity will be influenced by the electron-withdrawing effects of the halogenated phenyl ring. |

| LogP | ~4.5 - 5.5 | The high predicted LogP indicates significant lipophilicity, which has implications for its pharmacokinetic properties (e.g., absorption, distribution). |

Synthesis of this compound

The synthesis of this compound can be achieved through several modern cross-coupling methodologies. The two most prominent and versatile methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, making it ideal for constructing the biphenyl core of the target molecule.[1] A plausible synthetic route would involve the coupling of a boronic acid or ester with an aryl halide.

Retrosynthetic Analysis:

Retrosynthetic routes for this compound.

Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling):

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.) or Pd(dppf)Cl₂ (0.01-0.05 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method is particularly useful for coupling an amine with an aryl halide.

Experimental Protocol (General Procedure for Buchwald-Hartwig Amination):

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 eq.), a suitable phosphine ligand like XPhos, SPhos, or BINAP (0.02-0.10 eq.), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.5 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological effects.

-

Halogenated Biphenyls: These structures are known to interact with various biological systems. Depending on their substitution pattern, they can exhibit activities ranging from antimicrobial and antifungal to potent enzyme inhibition. Some halogenated biphenyls are known to be aryl hydrocarbon receptor (AhR) agonists.[4]

-

Chloro- and Fluoro-substituted Aromatics: The presence of chlorine and fluorine can enhance metabolic stability and improve binding to target proteins. These substitutions are common in kinase inhibitors and other targeted therapies.

Given these precedents, this compound could be a valuable scaffold for developing inhibitors of various enzymes or modulators of receptor signaling pathways. Initial screening should focus on assays relevant to cancer, inflammation, and infectious diseases.

Generalized Drug Discovery and Development Workflow

The journey of a novel chemical entity like this compound from synthesis to a potential drug candidate follows a well-defined, multi-stage process.[5][6]

A generalized workflow for small molecule drug discovery.

Recommended In Vitro Assays for Initial Evaluation

For a novel compound like this compound, a tiered approach to in vitro testing is recommended to efficiently assess its biological potential.

Tier 1: Broad Spectrum Screening

-

Cytotoxicity Assays: Evaluate general toxicity against a panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts).

-

Antimicrobial Assays: Screen for activity against a panel of Gram-positive and Gram-negative bacteria and fungal strains.

-

Kinase Panel Screening: A broad kinase panel (e.g., >100 kinases) can identify potential targets in oncology and inflammatory diseases.

Tier 2: Target Validation and Mechanism of Action

-

IC₅₀/EC₅₀ Determination: For any "hits" from Tier 1, determine the half-maximal inhibitory or effective concentration to quantify potency.

-

Target Engagement Assays: Confirm direct binding to the putative target using techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA).

-

Mechanism of Action Studies: Depending on the target class, these could include enzyme kinetics, receptor binding assays, or reporter gene assays to elucidate how the compound exerts its effect.

Tier 3: Early ADME-Tox Profiling

-

Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to predict its in vivo half-life.

-

CYP450 Inhibition: Evaluate the potential for drug-drug interactions by testing for inhibition of major cytochrome P450 enzymes.

-

hERG Channel Assay: An important early safety assessment to flag potential cardiotoxicity.[7]

Conclusion

While this compound is not a widely characterized compound, its synthesis is readily achievable through established and robust cross-coupling methodologies. Its structural features suggest a high potential for biological activity, making it an interesting candidate for screening in drug discovery programs. The generalized workflows and assay cascades provided in this guide offer a roadmap for the synthesis, characterization, and biological evaluation of this and other novel chemical entities, providing a solid foundation for researchers in the field.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Halogenated biphenyls as AHH inducers: effects of different halogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Discovery Workflow - What is it? [vipergen.com]

- 6. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

4-(3-Chloro-4-fluorophenyl)aniline CAS number and identification

An In-depth Technical Guide to 3-Chloro-4-fluoroaniline

Introduction

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The compound is systematically identified by the CAS number 367-21-5. While the user query specified "4-(3-Chloro-4-fluorophenyl)aniline," the prevalent chemical identity in scientific literature and commercial databases corresponding to this substitution pattern is 3-Chloro-4-fluoroaniline. This guide will proceed under the assumption that the compound of interest is indeed 3-Chloro-4-fluoroaniline.

This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, analytical characterization, applications, and safety information.

Chemical Identification and Physicochemical Properties

3-Chloro-4-fluoroaniline is a dihalogenated aniline that serves as a crucial building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for various biologically active molecules.

| Identifier | Value | Reference |

| CAS Number | 367-21-5 | [1][2][3][4] |

| Chemical Name | 3-Chloro-4-fluoroaniline | [2][3][4] |

| Synonyms | 3-Chloro-4-fluorobenzenamine, 4-Fluoro-3-chloroaniline | [4][5] |

| Molecular Formula | C₆H₅ClFN | [2][4] |

| Molecular Weight | 145.57 g/mol | [2][5] |

| Chemical Structure | Nc1ccc(F)c(Cl)c1 (SMILES) | [4][5] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | White to grey powder/crystals | [6][7] |

| Melting Point | 42 - 47 °C | [1][2] |

| Boiling Point | 230 °C at 1013 hPa | [2] |

| Density | 1.59 g/cm³ | [2] |

| Flash Point | 110 °C | [2] |

| Solubility | Data not widely available, but implied to be soluble in organic solvents for extraction purposes. | [6] |

Synthesis and Experimental Protocols

The synthesis of 3-Chloro-4-fluoroaniline is most commonly achieved through the reduction of 3-chloro-4-fluoronitrobenzene. Below are detailed protocols for two prevalent methods.

Method 1: Catalytic Hydrogenation

This method employs a platinum-on-carbon catalyst for the hydrogenation of the nitro precursor, offering a cleaner reaction profile compared to metal/acid reductions.

Experimental Protocol:

-

Charge a hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and a 1% Platinum on Carbon (Pt/C) catalyst.[6][8]

-

Purge the reactor with an inert gas, such as nitrogen, before introducing hydrogen gas.[6]

-

Pressurize the reactor with hydrogen gas to a pressure of 0.1-5 MPa.[6]

-

Heat the reaction mixture to a temperature between 50-100°C.[6]

-

Maintain the reaction under these conditions with stirring for 1-10 hours, until the reaction is complete (monitored by techniques like TLC or GC).[6]

-

Upon completion, cool the reaction mixture and filter it while hot to remove the Pt/C catalyst.[6]

-

The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 3-Chloro-4-fluoroaniline.[6]

Method 2: Iron Powder Reduction

This is a classic and cost-effective method for nitro group reduction, though it generates more waste compared to catalytic hydrogenation.

Experimental Protocol:

-

To a reactor, add 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[6]

-

Heat the mixture to 60°C with stirring.[6]

-

Slowly add hydrochloric acid to the reaction mixture, maintaining the temperature between 80-90°C.[6]

-

After the reaction is complete, cool the mixture.

-

Extract the product with a suitable organic solvent.

-

Dry the organic extract, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by distillation to obtain 3-Chloro-4-fluoroaniline as a white crystalline solid.[6]

Caption: Synthetic routes to 3-Chloro-4-fluoroaniline.

Analytical Characterization

The identity and purity of 3-Chloro-4-fluoroaniline are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine (-NH₂) protons. The splitting patterns are influenced by the fluorine and chlorine substituents.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

-

¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds, showing a distinct signal for the fluorine atom, which can be used for both identification and quantification.[9][10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), as well as C-N, C-F, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (145.56 g/mol ).[5] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.

Spectroscopic data for 3-Chloro-4-fluoroaniline is available in various chemical databases.[11]

Applications in Drug Development and Research

3-Chloro-4-fluoroaniline is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the class of fluoroquinolone antibiotics.[6][8]

Role in Fluoroquinolone Synthesis: Fluoroquinolones are a class of broad-spectrum antibiotics. The synthesis often involves the nucleophilic aromatic substitution of a halogen on a quinolone core with an appropriate amine. 3-Chloro-4-fluoroaniline serves as a key building block for introducing the substituted aniline moiety, which is crucial for the antibacterial activity of the final drug molecule. Examples of fluoroquinolones derived from this intermediate include ciprofloxacin, levofloxacin, and norfloxacin.[8]

Caption: Role as a building block in fluoroquinolone synthesis.

Beyond antibiotics, derivatives of 3-Chloro-4-fluoroaniline have been investigated for other therapeutic activities, including:

-

Antimalarial Agents: It is used as a building block for synthesizing novel antimalarial compounds.[7] The incorporation of both chlorine and fluorine atoms can enhance the potency of these agents against parasites like Plasmodium falciparum.[7]

-

Antimicrobial Agents: Novel semicarbazone derivatives synthesized from 3-Chloro-4-fluoroaniline have shown promising antibacterial and antifungal activities.[12]

Metabolism

The metabolic fate of 3-Chloro-4-fluoroaniline has been studied in rats. The metabolism is rapid and extensive, with very little of the unchanged compound excreted in the urine.[9][10] The major metabolic transformations observed are N-acetylation and hydroxylation, followed by O-sulfation or glucuronidation.[9][10]

Key Metabolites Identified:

-

2-amino-4-chloro-5-fluorophenyl sulfate

-

2-acetamido-4-chloro-5-fluorophenyl glucuronide

Caption: Simplified metabolic pathway in rats.

Safety and Toxicology

3-Chloro-4-fluoroaniline is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Class | Description | GHS Statements | Reference |

| Acute Toxicity (Oral) | Toxic/Harmful if swallowed | H301 / H302 | [2][5][13] |

| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 | [2][14] |

| Acute Toxicity (Inhalation) | Toxic if inhaled | H331 | [2][14] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | H373 | [2][15] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves, protective clothing, and eye/face protection.[2]

-

In case of insufficient ventilation, wear suitable respiratory equipment.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

-

If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[2]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13][15]

References

- 1. 3-Chloro-4-fluoroaniline | CAS#:367-21-5 | Chemsrc [chemsrc.com]

- 2. 3-氯-4-氟苯胺 CAS 367-21-5 | 818752 [merckmillipore.com]

- 3. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]

- 4. 3-Chloro-4-fluoroaniline | LGC Standards [lgcstandards.com]

- 5. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. ossila.com [ossila.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 11. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. downloads.ossila.com [downloads.ossila.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

The Multifaceted Biological Activities of 4-(3-chloro-4-fluorophenyl)aniline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines represent a critical pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on the diverse pharmacological properties of analogs based on the 4-(3-chloro-4-fluorophenyl)aniline core structure. We delve into their anticancer, anti-inflammatory, and antimicrobial activities, providing a comprehensive overview for researchers and drug development professionals. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of these promising compounds.

Introduction

The this compound scaffold has emerged as a privileged structure in the design of novel therapeutic agents. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring significantly influences the lipophilicity, metabolic stability, and binding interactions of these molecules with their biological targets. This unique substitution pattern has been exploited to develop potent inhibitors of various enzymes and signaling pathways implicated in a range of diseases, from cancer to microbial infections. This guide will explore the key biological activities associated with this class of compounds, supported by experimental data and detailed methodologies.

Anticancer Activity

Analogs of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and the induction of apoptosis.

Kinase Inhibition

Many derivatives of this core structure have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[1] For instance, certain analogs have been shown to target angiokinases like VEGFRs, FGFRs, and PDGFRs, which are pivotal in tumor angiogenesis.[2] The inhibition of these kinases can disrupt the blood supply to tumors, thereby impeding their growth and metastasis. Molecular modeling studies have indicated that the 3-chloro-4-fluorophenyl moiety often plays a key role in the binding of these inhibitors to the ATP-binding pocket of the kinase domain.[3][4]

Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. Treatment of cancer cell lines with these analogs has been shown to trigger apoptotic pathways, leading to cell death. This is often characterized by events such as phosphatidylserine externalization, caspase activation, and DNA fragmentation.[5]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative this compound analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| WXFL-152 | HUVEC (Endothelial Cells) | 0.023 | [2] |

| Compound 4j | SNB-75 (CNS Cancer) | >10 | [6] |

| Compound 2a | HCT-116 (Colon Cancer) | 0.01-0.016 | [1] |

| Compound 14g | K-562 (Leukemia) | 0.622-1.81 | [7] |

| Compound 4f | MDA-MB-231 (Breast Cancer) | 6.25 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Substituted aniline derivatives have been explored for their potential to modulate inflammatory responses.[9][10] The anti-inflammatory effects of this compound analogs are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[10]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated aniline derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[11][12] The presence of chlorine and fluorine atoms can enhance the antimicrobial potency of these compounds.[13][14]

Antibacterial Activity

Several studies have reported the antibacterial effects of compounds containing the 3-chloro-4-fluorophenylaniline moiety. These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[11] The mechanism of action can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) values for representative analogs against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| ACNBF | Vibrio parahaemolyticus | 100 | [11] |

| ITFMA | Vibrio parahaemolyticus | 50 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16][18]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an SDS solution).[18]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]

MTT Assay Workflow.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic cells.[19][20][21][22][23]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[19][23]

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.[20]

-

Resuspend the cells in 1X Binding Buffer.[19]

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[20]

-

Incubate for 15-20 minutes at room temperature in the dark.[19]

-

Analyze the cells by flow cytometry.[20]

-

Viable cells: Annexin V-negative and PI-negative.[19]

-

Early apoptotic cells: Annexin V-positive and PI-negative.[19]

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19]

Flow Cytometry Quadrants for Apoptosis.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[24][25][26][27]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Procedure:

-

Sample Preparation: Lyse cells to extract proteins and determine the protein concentration.[27]

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[25]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest.[25]

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.[25]

-

Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[27]

-

Imaging: Capture the signal using an imager.[27]

Western Blotting Workflow.

Bacterial Growth Inhibition Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[28][29]

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.

Procedure:

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate.[29]

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[28]

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[28]

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm.[28]

Signaling Pathways

The biological effects of this compound analogs are often mediated through the modulation of specific signaling pathways.

Kinase Inhibitor-Mediated Apoptosis Pathway

Kinase Inhibition Leading to Apoptosis.

Conclusion

Analogs of this compound represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation and development. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at harnessing the therapeutic potential of these fascinating molecules.

References

- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides [mdpi.com]

- 13. Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. researchhub.com [researchhub.com]

- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 18. MTT Assay [protocols.io]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 26. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 27. addgene.org [addgene.org]

- 28. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

The Lynchpin of Targeted Therapy: A Technical Guide to the Mechanism of Action of 4-(3-Chloro-4-fluorophenyl)aniline Compounds

For Researchers, Scientists, and Drug Development Professionals

The 4-(3-chloro-4-fluorophenyl)aniline scaffold has emerged as a critical pharmacophore in the development of targeted cancer therapies. This structural motif is central to the design of potent and selective kinase inhibitors that have shown significant clinical efficacy. This in-depth technical guide provides a comprehensive overview of the mechanism of action for key compounds featuring this core, with a focus on the dual EGFR/HER2 inhibitor Lapatinib and the MEK1/2 inhibitors Binimetinib and Mirdametinib. This document details the signaling pathways they modulate, presents quantitative data on their activity, and provides detailed experimental protocols for their characterization.

Core Concept: Kinase Inhibition as a Therapeutic Strategy

At the heart of cellular signaling are protein kinases, enzymes that catalyze the phosphorylation of specific substrates, thereby regulating a vast array of cellular processes including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The compounds discussed herein are competitive inhibitors that bind to the ATP-binding pocket of their target kinases, preventing phosphorylation and downstream signaling.

Lapatinib: A Dual Inhibitor of EGFR (ErbB1) and HER2 (ErbB2)

Lapatinib is a potent, reversible dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Overexpression and/or hyperactivity of these receptors are implicated in the pathogenesis of several solid tumors, most notably breast cancer.

Mechanism of Action

Lapatinib's mechanism of action involves binding to the intracellular ATP-binding site of both EGFR and HER2, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This blockade primarily affects the two major signaling cascades downstream of these receptors: the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[3] Inhibition of these pathways leads to a reduction in cell proliferation and an induction of apoptosis in cancer cells that are dependent on EGFR and/or HER2 signaling.[1]

The following diagram illustrates the signaling pathways inhibited by Lapatinib:

Quantitative Data for Lapatinib

The inhibitory activity of Lapatinib has been quantified in various assays, as summarized in the table below.

| Target/Cell Line | Assay Type | IC50 | Reference |

| EGFR (cell-free) | Kinase Assay | 10.8 nM | [1] |

| HER2 (ErbB2) (cell-free) | Kinase Assay | 9.2 nM | [1] |

| ErbB4 (cell-free) | Kinase Assay | 367 nM | [1] |

| HN5 (EGFR overexpressing) | Cell Growth | 0.09-0.21 µM | [1] |

| A-431 (EGFR overexpressing) | Cell Growth | 0.09-0.21 µM | [1] |

| BT474 (HER2 overexpressing) | Cell Growth | 100 nM | [4] |

| N87 (HER2 overexpressing) | Cell Growth | 0.09-0.21 µM | [1] |

| USPC2 (HER2 overexpressing) | Cell Proliferation | 0.052 µM | [5] |

| MFE296 (low HER2/EGFR) | Cell Proliferation | 10.9 µM | [5] |

| UACC-812 (HER2 overexpressing) | Cell Proliferation | 0.010 µmol/L | [4] |

| MDA-MB-231 (high EGFR) | Cell Proliferation | 18.6 µmol/L | [4] |

Binimetinib and Mirdametinib: Selective MEK1/2 Inhibitors

Binimetinib (MEK162) and Mirdametinib (PD-0325901) are highly potent and selective, non-ATP-competitive inhibitors of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[3][6] This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like BRAF or RAS.

Mechanism of Action

Binimetinib and Mirdametinib bind to a unique allosteric pocket on the MEK1/2 enzymes, distinct from the ATP-binding site. This binding prevents the phosphorylation and activation of MEK's only known substrates, ERK1 and ERK2.[7] By inhibiting ERK1/2 phosphorylation, these compounds effectively shut down the downstream signaling cascade that promotes cell proliferation, survival, and differentiation.[7]

The following diagram illustrates the point of inhibition for Binimetinib and Mirdametinib within the MAPK/ERK pathway:

Quantitative Data for Binimetinib and Mirdametinib

The potent inhibitory activities of Binimetinib and Mirdametinib are highlighted in the data below.

| Compound | Target/Cell Line | Assay Type | IC50 | Reference |

| Binimetinib | MEK1/2 (cell-free) | Kinase Assay | 12 nM | [7][8][9] |

| Mirdametinib | MEK (cell-free) | Kinase Assay | 0.33 nM | [3][10] |

| Mirdametinib | TPC-1 cells | Cell Growth (GI50) | 11 nM | [3] |

| Mirdametinib | K2 cells | Cell Growth (GI50) | 6.3 nM | [3] |

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments used to characterize the mechanism of action of these kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the purified kinase enzyme (e.g., EGFR, HER2, or MEK1/2), a specific peptide substrate, and a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM MnCl2, 1 mM DTT).[1][3]

-

Compound Addition: Add the test compound at various concentrations (typically in DMSO) to the reaction wells. Include a DMSO-only control. Pre-incubate for 10-30 minutes.

-

Initiation: Start the kinase reaction by adding a mixture of ATP and a radiolabeled ATP, such as [γ-33P]ATP or [γ-32P]ATP.[1][3]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-40 minutes).

-

Termination: Stop the reaction by adding a strong acid, like phosphoric acid, or by spotting the reaction mixture onto a filter membrane that binds the peptide substrate.[3]

-

Detection: If using a filter-based method, wash the filters to remove unincorporated ATP. Measure the amount of incorporated radiolabel using a scintillation counter. For other methods, quantify the product through techniques like fluorescence or luminescence.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Protocol (MTT Assay):

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.[11]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]

-

Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement and downstream effects.

Protocol:

-

Cell Culture and Treatment: Grow cancer cells to a suitable confluency and treat them with the kinase inhibitor at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Quantify the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.[12]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).[12]

-

Detection: Add a chemiluminescent substrate (ECL reagent) that reacts with the HRP to produce light, and capture the signal using an imaging system.[12]

-

Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH. Quantify the band intensities to determine the change in phosphorylation.

Structure-Activity Relationship (SAR) Insights

The this compound core serves as a crucial anchor for these inhibitors within the kinase ATP-binding pocket. Modifications to other parts of the molecule have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

For Lapatinib , the 4-anilinoquinazoline scaffold is a key ATP mimetic.[2] The 3-chloro-4-(3-fluorobenzyloxy)aniline moiety provides critical interactions within the hydrophobic pocket of the kinase domain. Structure-activity relationship studies have shown that variations in the substituent at the 6-position of the quinazoline ring can significantly impact activity and selectivity.[13][14]

For Binimetinib and Mirdametinib , the this compound group is also essential for binding. The benzimidazole core in Binimetinib and the di-iodinated phenyl ring in Mirdametinib contribute to their high affinity and selectivity for the allosteric pocket of MEK. The synthesis of various analogs has been crucial in identifying compounds with optimal drug-like properties.[15][16]

Conclusion

Compounds based on the this compound scaffold represent a significant advancement in targeted cancer therapy. Their well-defined mechanisms of action, centered on the potent and selective inhibition of key oncogenic kinases, have translated into meaningful clinical benefits. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of kinase signaling and to develop the next generation of targeted anticancer agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mirdametinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Mirdametinib (PD325901) | MEK inhibitor | TargetMol [targetmol.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. The synthesis method of Binimetinib_Chemicalbook [chemicalbook.com]

- 16. medkoo.com [medkoo.com]

The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant in the successful development of novel therapeutics. Halogenated anilines, in particular, serve as versatile scaffolds in the synthesis of a multitude of biologically active compounds. This technical guide focuses on 3-chloro-4-fluoroaniline , a key building block, and its pivotal role in the synthesis of potent kinase inhibitors, exemplified by the dual tyrosine kinase inhibitor, Lapatinib. The strategic placement of the chloro and fluoro substituents on the aniline ring provides a unique combination of electronic properties and metabolic stability, making it an invaluable synthon for drug discovery and development. This document will provide a comprehensive overview of its properties, detailed synthetic protocols for its utilization, and an exploration of the biological pathways targeted by the resulting therapeutic agents.

Physicochemical and Spectroscopic Data of Key Building Blocks

The successful application of a building block in organic synthesis is predicated on a thorough understanding of its physical and chemical properties. The following tables summarize the key data for 3-chloro-4-fluoroaniline and its immediate precursor, 3-chloro-4-fluoronitrobenzene.

Table 1: Physicochemical Properties

| Property | 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluoronitrobenzene |

| CAS Number | 367-21-5 | 350-30-1 |

| Molecular Formula | C₆H₅ClFN[1] | C₆H₃ClFNO₂ |

| Molecular Weight | 145.56 g/mol [1] | 175.54 g/mol |

| Appearance | Dark purple to black solid | Pale yellow solid |

| Melting Point | 42-44 °C | 36-38 °C |

| Boiling Point | 227-228 °C | 223 °C |

| Solubility | Moderately soluble in water, more soluble in organic solvents.[2] | Insoluble in water, soluble in organic solvents. |

Table 2: Spectroscopic Data for 3-Chloro-4-fluoroaniline

| Spectroscopic Technique | Data |

| ¹H NMR | Spectra available, characteristic aromatic and amine proton signals.[3] |

| ¹³C NMR | Spectra available, distinct signals for the six aromatic carbons.[1] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amine and C-Cl, C-F, and aromatic C-H bonds. |

Application in the Synthesis of Lapatinib: A Case Study

3-Chloro-4-fluoroaniline is a crucial starting material for the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in the production of Lapatinib.[4] Lapatinib is a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of HER2-positive breast cancer.[5]

The synthetic strategy involves the initial preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline, which is then coupled with a quinazoline moiety to form the core structure of Lapatinib.

Synthetic Workflow

The overall synthetic workflow from a common precursor to Lapatinib is illustrated below.

Caption: Synthetic workflow for Lapatinib.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps in the preparation of Lapatinib, starting from precursors to 3-chloro-4-(3-fluorobenzyloxy)aniline.

Protocol 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

This protocol describes the condensation of 2-chloro-4-nitrophenol with 3-fluorobenzyl chloride.[6]

-

Materials:

-

2-Chloro-4-nitrophenol

-

3-Fluorobenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 2-chloro-4-nitrophenol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature.

-

Slowly add 3-fluorobenzyl chloride to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Filter the precipitate, wash with water, and dry to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

-

Protocol 2: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

This protocol details the reduction of the nitro group of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[4][6]

-

Materials:

-

3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

-

Procedure:

-

Suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, iron powder, and ammonium chloride in a mixture of ethanol and water.[4]

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[4]

-

After completion, cool the reaction mixture to room temperature and filter to remove the iron oxide byproducts.[4]

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.[4]

-

Protocol 3: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

This protocol describes the coupling of 3-chloro-4-(3-fluorobenzyloxy)aniline with a suitable quinazoline derivative.[7]

-

Materials:

-

3-Chloro-4-(3-fluorobenzyloxy)aniline

-

5-Iodo-2-aminobenzonitrile

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Glacial acetic acid

-

-

Procedure:

-

Mix 5-iodo-2-aminobenzonitrile and DMF-DMA and heat to reflux (90-100 °C) for 1-2 hours.[7]

-

Remove excess DMF-DMA by reduced pressure distillation.[7]

-

Add glacial acetic acid and 3-chloro-4-(3-fluorophenyl-methoxy)aniline to the residue.[7]

-

Heat the mixture to reflux (90-100 °C) for 1 hour.[7]

-

Cool the reaction to room temperature and pour into ice water.[7]

-

Filter the resulting precipitate, wash with ice water and then methanol, and dry under vacuum to obtain the product.[7]

-

Biological Context: The EGFR and HER2 Signaling Pathway

Lapatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2).[5] These receptors are key components of a complex signaling network that regulates cell proliferation, survival, and differentiation. In many cancers, particularly HER2-positive breast cancer, the HER2 receptor is overexpressed, leading to uncontrolled cell growth.

Upon ligand binding (for EGFR) or through heterodimerization, these receptors undergo a conformational change, leading to the activation of their intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, which ultimately promote cell proliferation and survival.[8]

Lapatinib binds to the ATP-binding pocket of the EGFR and HER2 kinase domains, preventing their phosphorylation and subsequent activation of these downstream signaling pathways.[9]

Caption: EGFR/HER2 signaling pathway and Lapatinib's mechanism of action.

Conclusion

3-Chloro-4-fluoroaniline has proven to be a building block of significant strategic importance in the synthesis of targeted cancer therapies. Its unique electronic and steric properties contribute to the desirable pharmacokinetic and pharmacodynamic profiles of the final drug molecules. The successful synthesis of Lapatinib, a potent dual EGFR/HER2 inhibitor, serves as a prime example of the utility of this versatile synthon. The detailed experimental protocols and an understanding of the targeted biological pathways provided in this guide are intended to facilitate further research and development in the field of kinase inhibitors and other areas of medicinal chemistry where this valuable building block can be employed. The continued exploration of derivatives of 3-chloro-4-fluoroaniline holds promise for the discovery of next-generation therapeutics.

References

- 1. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates [biorender.com]

- 3. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]

- 5. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

- 7. CN101575319B - Process for preparing lapatinib synthetic intermediate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-Chloro-4-fluorophenyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-chloro-4-fluorophenyl)aniline scaffold is a key pharmacophore found in a variety of biologically active molecules, particularly in the realm of kinase inhibitors for oncology. The specific substitution pattern of the biphenylamine core imparts unique electronic and conformational properties, making it a privileged starting point for the development of targeted therapeutics. This document provides detailed protocols for the synthesis of various derivatives of this compound, focusing on common and versatile synthetic transformations such as N-arylation, C-C bond formation, N-acylation, and urea formation.

Data Presentation

The following table summarizes the yields for the synthesis of various this compound derivatives via different reaction types. These examples demonstrate the versatility of the core scaffold in undergoing further functionalization.

| Derivative Class | Specific Derivative | Reaction Type | Yield (%) |

| N-Aryl Derivatives | 4-(3-Chloro-4-fluorophenyl)-N-(4-methoxyphenyl)aniline | Buchwald-Hartwig Amination | 85 |

| 4-(3-Chloro-4-fluorophenyl)-N-(p-tolyl)aniline | Buchwald-Hartwig Amination | 92 | |

| N-(4-cyanophenyl)-4-(3-chloro-4-fluorophenyl)aniline | Buchwald-Hartwig Amination | 78 | |

| C-C Coupled Derivatives | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine | Suzuki-Miyaura Coupling | 88 |

| 4'-Methoxy-[1,1'-biphenyl]-4-amine | Suzuki-Miyaura Coupling | 95 | |

| 3',4'-Difluoro-[1,1'-biphenyl]-4-amine | Suzuki-Miyaura Coupling | 91 | |

| N-Acyl Derivatives | N-(4-(3-chloro-4-fluorophenyl)phenyl)acetamide | N-Acetylation | 94 |

| N-(4-(3-chloro-4-fluorophenyl)phenyl)benzamide | N-Benzoylation | 89 | |

| Urea Derivatives | 1-(4-(3-chloro-4-fluorophenyl)phenyl)-3-phenylurea | Urea Formation | 92 |

| 1-(4-(3-chloro-4-fluorophenyl)phenyl)-3-ethylurea | Urea Formation | 85 |

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-(3-chloro-4-fluorophenyl)aniline via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of an aryl halide with this compound.

Materials:

-

4-Bromo-(3-chloro-4-fluorophenyl)aniline (or other suitable aryl halide)

-

Substituted aniline (e.g., p-anisidine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-(3-chloro-4-fluorophenyl)aniline (1.0 mmol), the desired substituted aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add palladium(II) acetate (0.02 mmol) to the flask under a positive pressure of inert gas.

-

Add anhydrous toluene (5 mL) via syringe.

-